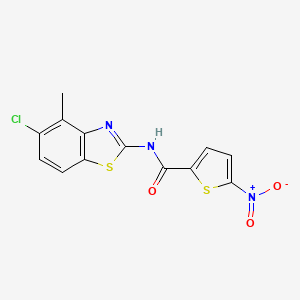

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-component reactions, as seen in the first paper, where a three-component condensation was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Triazole compounds can exhibit a variety of molecular structures, as demonstrated by the single crystal structure analysis performed in the third paper . Theoretical studies, such as Density Functional Theory (DFT), are often used to predict and analyze the molecular structure, including bond lengths, angles, and torsion angles, which can be compared with experimental data to validate the theoretical models.

Chemical Reactions Analysis

The reactivity of triazole compounds can be influenced by the presence of substituents on the triazole ring, as well as the nature of the other functional groups attached to it. The second paper discusses the tuning of optical properties through the incorporation of polar substituents on pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to triazoles . This suggests that the electronic properties of the compound could also be modified through careful selection of substituents.

Physical and Chemical Properties Analysis

Triazole derivatives often have interesting physical and chemical properties, such as fluorescence and solvatochromic behavior, as seen in the second paper . The experimental and theoretical studies, including FTIR, FT-NMR, UV–Visible, and X-ray diffraction methods, provide a comprehensive understanding of the properties of these compounds . The fourth paper also discusses the use of theoretical calculations to predict various properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Structural Assessment

- Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and Its Complex with HgCl2 : This study by Castiñeiras, García-Santos, & Saa (2018) involves the synthesis and structural assessment of a complex formed by a derivative of 1,2,4-triazole and HgCl2, emphasizing the importance of 1,2,4-triazole derivatives in the formation of such complexes.

Process Development in Pharmaceutical Synthesis

- Process Development of Voriconazole : Voriconazole, a broad-spectrum antifungal agent, involves the synthesis of a 1,2,4-triazole derivative in its production process. Butters et al. (2001) discuss the diastereocontrol and absolute stereochemistry establishment in its synthesis.

Biological Activity

Synthesis and Biological Activity of New Derivatives : Pivazyan, Ghazaryan, Azaryan, & Yengoyan (2019) synthesized new derivatives containing 1,2,4-triazole, observing pronounced plant growth stimulating effects, highlighting the potential agricultural applications.

Design, Synthesis, and Fungicidal Activity : Bai, Liu, Chenzhang, Xiao, Fu, & Qin (2020) developed novel 1,2,4-triazole derivatives with significant antifungal activities, showcasing their utility in plant protection.

Chemical Properties and Applications

Trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring : In a study by Prasad et al. (2021), a variety of N-substituted pyrrolidine derivatives were synthesized, demonstrating the versatility of 1,2,4-triazole derivatives in chemical synthesis.

Tuberculostatic Activity : The research by Bogdanowicz, Foks, Gobis, & Augustynowicz-Kopec (2012) on N′‐methyl‐4‐(pyrrolidin‐1‐yl)picolinohydrazide derivatives, involving 1,2,4-triazoles, showed potential activity against Mycobacterium tuberculosis, indicating therapeutic applications.

properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-pyrrolidin-3-ylethanimidamide;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6.3ClH/c1-6-12-9(15-14-6)4-8(10)13-7-2-3-11-5-7;;;/h7,11H,2-5H2,1H3,(H2,10,13)(H,12,14,15);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCKZQBVJNSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC(=NC2CCNC2)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)

![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)